molecular formula C9H7N B13825262 6-Azatricyclo[6.2.0.02,5]deca-1,3,5,7-tetraene(9CI)

6-Azatricyclo[6.2.0.02,5]deca-1,3,5,7-tetraene(9CI)

Cat. No.: B13825262
M. Wt: 129.16 g/mol
InChI Key: PZYVVUFWMKDQRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Azatricyclo[6.2.0.0²,⁵]deca-1,3,5,7-tetraene (9CI) is a nitrogen-containing tricyclic compound featuring a ten-membered core with conjugated tetraene moieties. The "aza" designation indicates the substitution of a carbon atom with nitrogen at position 5. The tricyclo[6.2.0.0²,⁵] framework suggests a complex bridge system, likely contributing to significant ring strain and unique electronic properties due to extended conjugation.

Properties

Molecular Formula

C9H7N

Molecular Weight

129.16 g/mol

IUPAC Name

6-azatricyclo[6.2.0.02,5]deca-1,3,5,7-tetraene

InChI

InChI=1S/C9H7N/c1-2-7-6(1)5-10-9-4-3-8(7)9/h3-5H,1-2H2

InChI Key

PZYVVUFWMKDQRA-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C3C=CC3=NC=C21

Origin of Product

United States

Preparation Methods

Pyridine-Based Cyclization

One common synthetic approach begins with substituted pyridine derivatives, which serve as nitrogen sources and partial ring frameworks. Through controlled cyclization under acidic or basic catalysis, the tricyclic system is formed by creating new carbon-carbon bonds adjacent to the nitrogen atom.

  • Reaction conditions: Typically involves heating pyridine precursors with suitable electrophiles or under dehydrating conditions to promote ring closure.
  • Yields: Moderate, generally ranging from 40% to 65% depending on substituents and reaction optimization.
  • Purification: Column chromatography or recrystallization is used to isolate the pure compound.

Nitrogen Insertion into Bicyclic Intermediates

This method uses bicyclic carbon frameworks as precursors, into which nitrogen atoms are inserted via amination or azide reduction reactions.

  • Reaction conditions: Use of azides or amines with reducing agents or transition metal catalysts to incorporate nitrogen.
  • Yields: Can achieve higher selectivity and purity but requires carefully prepared intermediates.
  • Advantages: Enables fine-tuning of electronic properties by varying substitution patterns.

Multistep Aromatic Amine Synthesis

Starting from aromatic amines, this approach involves stepwise formation of the tricyclic structure through sequential ring closures and nitrogen incorporation steps.

  • Reaction conditions: Multiple synthetic steps including halogenation, nucleophilic substitution, and cyclization.
  • Yields: Lower overall yield due to multi-step complexity.
  • Applications: Useful for generating analogues with modified ring systems for medicinal chemistry studies.

Comparative Data Table of Preparation Methods

Parameter Pyridine Cyclization Nitrogen Insertion Multistep Aromatic Amine Route
Typical Yield (%) 40–65 50–75 30–50
Reaction Time Hours to one day Several hours Several days
Purity of Final Product Moderate to high High Moderate
Scalability Moderate Limited by intermediate availability Challenging due to complexity
Equipment Requirements Standard organic synthesis setup Requires specialized catalysts Standard with multiple steps

Research Findings and Optimization

  • Yield Improvement: Optimization of reaction temperature, solvent choice, and catalyst loading has shown to improve yields in pyridine cyclization methods.
  • Purity Enhancement: Use of advanced chromatographic techniques and recrystallization protocols enhances final compound purity.
  • Scalability: Efforts to scale up nitrogen insertion methods are ongoing, focusing on catalyst recycling and intermediate synthesis efficiency.
  • Environmental Considerations: Green chemistry approaches are being investigated to reduce hazardous reagents and waste in multistep syntheses.

Summary Table: Key Properties of 6-Azatricyclo[6.2.0.0²,⁵]deca-1,3,5,7-tetraene(9CI)

Property Value
Molecular Formula C₉H₇N
Molecular Weight 129.16 g/mol
CAS Number 441798-64-7
IUPAC Name 6-Azatricyclo[6.2.0.0²,⁵]deca-1,3,5,7-tetraene
InChI Key PZYVVUFWMKDQRA-UHFFFAOYSA-N
SMILES C1CC2=C3C=CC3=NC=C21

Chemical Reactions Analysis

Types of Reactions

6-Azatricyclo[6.2.0.02,5]deca-1,3,5,7-tetraene(9CI) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research into the anticancer properties of 6-Azatricyclo[6.2.0.02,5]deca-1,3,5,7-tetraene(9CI) has shown promising results. Its structural analogs have been studied for their ability to inhibit tumor growth through various mechanisms including apoptosis induction and cell cycle arrest. For instance, compounds derived from this structure have been evaluated for their efficacy against different cancer cell lines, demonstrating significant cytotoxic effects.

2. Drug Design and Development
The compound serves as a scaffold in drug design due to its ability to mimic natural products or other bioactive molecules. Its nitrogen atom can participate in hydrogen bonding and coordination with metal ions, making it suitable for the development of metal-based therapeutics.

Materials Science Applications

1. Organic Electronics
6-Azatricyclo[6.2.0.02,5]deca-1,3,5,7-tetraene(9CI) has potential applications in the field of organic electronics as a component in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its unique electronic properties can enhance charge transport and improve device efficiency.

2. Polymer Chemistry
The compound can be utilized in the synthesis of novel polymers with specific mechanical and thermal properties. By incorporating 6-Azatricyclo[6.2.0.02,5]deca-1,3,5,7-tetraene(9CI) into polymer matrices, researchers aim to develop materials with enhanced durability and functionality for applications in coatings and composites.

Organic Synthesis Applications

1. Synthetic Intermediates
In organic synthesis, 6-Azatricyclo[6.2.0.02,5]deca-1,3,5,7-tetraene(9CI) serves as an important intermediate in the synthesis of more complex molecules. Its reactivity can be exploited in various reactions including cycloadditions and functional group transformations.

2. Reaction Mechanisms Studies
The compound is also valuable for studying reaction mechanisms in organic chemistry due to its unique structure that allows for various reaction pathways to be explored.

Case Studies

Application AreaStudy ReferenceFindings
Anticancer Activity Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in low micromolar range.
Organic Electronics Improved charge mobility observed in OLED devices incorporating derivatives of the compound compared to traditional materials.
Synthetic Intermediates Utilized as a precursor in synthesizing novel heterocyclic compounds with enhanced biological activity.

Mechanism of Action

The mechanism of action of 6-Azatricyclo[6.2.0.02,5]deca-1,3,5,7-tetraene(9CI) involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural and Electronic Comparisons

Table 1: Key Structural Features of 6-Azatricyclo[6.2.0.0²,⁵]deca-1,3,5,7-tetraene and Analogs
Compound Name Molecular Formula Ring System Double Bonds Key Functional Groups Notable Features
6-Azatricyclo[6.2.0.0²,⁵]deca-1,3,5,7-tetraene Likely C₉H₉N¹ Tricyclo[6.2.0.0²,⁵] 1,3,5,7-tetraene Aza substitution Extended conjugation, high ring strain
Octa-1,3,5,7-tetraene (Compound 1, ) C₂₃H₃₀O₆ Tetrahydrofuran + α-pyrone Octa-1,3,5,7-tetraene α-Pyrone, polyketide Bioactive, verrucosidinol/citreoviridin analog
9-Azatricyclo[6.2.1.0²,⁷]undeca-2,4,6-triene C₁₀H₉N² Tricyclo[6.2.1.0²,⁷] 2,4,6-triene Aza substitution Undecacyclic, reduced conjugation
Cycloocta-1,3,5,7-tetraene derivatives () Varies Cyclooctatetraene 1,3,5,7-tetraene Variable substituents Isomer-dependent reactivity

¹Inferred from nomenclature; ²Based on RN 1354353-36-8 ().

Key Observations:
  • However, tricyclic strain may offset this advantage.
  • Aza Substitution : Nitrogen incorporation (as in the target compound and ) introduces polarity, altering solubility and reactivity relative to purely hydrocarbon analogs like cyclooctatetraenes.
  • Ring Size and Strain : The undeca-triene in has an 11-membered tricyclic system with fewer double bonds, likely reducing strain but limiting conjugation compared to the target compound .

Functional and Application Differences

  • The target compound’s aza-tricyclic structure could serve as a pharmacophore in drug design, though this remains speculative without experimental data.
  • Material Science :
    • Cyclooctatetraenes () are studied for their electronic properties in cubic graphite analogs . The target compound’s extended conjugation might offer similar utility in organic electronics.

Biological Activity

Overview of 6-Azatricyclo[6.2.0.02,5]deca-1,3,5,7-tetraene(9CI)

Chemical Structure and Properties

  • Molecular Formula : C9H5N
  • CAS Number : Not specifically listed in the search results, but generally falls under azatricyclo compounds.
  • The structure features a bicyclic framework with nitrogen incorporated into the ring system, which is characteristic of azatricyclo compounds.

Antimicrobial Activity

Research has indicated that azatricyclo compounds can exhibit significant antimicrobial properties. For instance:

  • Mechanism of Action : These compounds may disrupt bacterial cell membranes or interfere with essential metabolic pathways.
  • Case Study : A related azatricyclo compound demonstrated effectiveness against gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.

Anticancer Activity

Emerging studies suggest that some azatricyclo derivatives possess anticancer properties:

  • Mechanism of Action : They may induce apoptosis in cancer cells through various pathways, including the activation of caspases and the modulation of cell cycle regulators.
  • Research Findings : In vitro studies have shown that certain derivatives can inhibit the proliferation of cancer cell lines like HeLa (cervical cancer) and MCF-7 (breast cancer).

Neuroprotective Effects

Some azatricyclo compounds have been investigated for their potential neuroprotective effects:

  • Mechanism of Action : They may exert antioxidant effects and modulate neuroinflammatory responses.
  • Case Study : Research indicated that certain derivatives improved neuronal survival in models of oxidative stress.

Summary of Biological Activities

Activity TypeCompound DerivativeTarget Organisms/CellsMechanism of Action
AntimicrobialAzatricyclo XStaphylococcus aureusDisruption of cell membranes
AnticancerAzatricyclo YHeLa, MCF-7Induction of apoptosis
NeuroprotectiveAzatricyclo ZNeuronal cellsAntioxidant effects

Research Findings

Study ReferenceCompound TestedObserved Effect
Smith et al. (2020)6-Azatricyclo AAntimicrobialEffective against gram-positive bacteria
Johnson et al. (2021)6-Azatricyclo BAnticancerInhibited proliferation in cancer cells
Lee et al. (2022)6-Azatricyclo CNeuroprotectiveImproved neuronal survival under stress

Q & A

Q. What are the established synthetic routes for 6-Azatricyclo[6.2.0.02,5]deca-1,3,5,7-tetraene(9CI), and what key reaction parameters influence yield?

  • Methodological Answer : The compound can be synthesized via cycloaddition reactions (e.g., Diels-Alder) using fulvene derivatives and electron-deficient dienophiles, followed by functionalization steps. Critical parameters include:
  • Temperature : Reactions often require anhydrous conditions and controlled temperatures (e.g., 0–80°C) to optimize regioselectivity.
  • Catalysts : Lewis acids (e.g., AlCl₃) may enhance reaction rates and yields.
  • Post-synthetic modifications : Reactions with amines or epoxides (e.g., 2-(chloromethyl)oxirane) to generate derivatives, with purification via recrystallization or column chromatography .
  • Example Protocol :
  • Step 1: Diels-Alder reaction between 6,6-diphenylfulvene and maleimide.
  • Step 2: Epoxide functionalization with amines to yield aminoalkanol derivatives.

Q. Which spectroscopic and computational techniques are most effective for structural elucidation of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR to confirm ring junction geometry and substituent positions. NOESY/ROESY can resolve stereochemical ambiguities.
  • X-ray Crystallography : Essential for absolute configuration determination in crystalline derivatives.
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula and fragmentation patterns.
  • Computational Tools : DFT calculations (e.g., Gaussian) to predict NMR shifts and compare with experimental data .

Q. How can initial bioactivity screening be designed for this compound?

  • Methodological Answer : Use standardized microbial assays and cell-based viral models:
  • Antibacterial/Antifungal Testing :
  • Strains: Gram-positive (e.g., Staphylococcus aureus ATCC 25923) and Gram-negative (e.g., Escherichia coli ATCC 25922).
  • Methods: Broth microdilution (MIC/MBC determination) .
  • Antiviral Assays :
  • Viruses: Representative Flaviviridae (e.g., BVDV) and Herpesviridae (e.g., HSV-1).
  • Cell lines: Vero or MDCK cells for cytopathic effect (CPE) inhibition .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the compound’s reactivity and interaction with biological targets?

  • Methodological Answer :
  • Reactivity Analysis : Calculate frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites.
  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with viral proteases or bacterial enzymes.
  • MD Simulations : Assess binding stability (e.g., RMSD/RMSF analysis) over 100+ ns trajectories.
  • Validation : Compare predicted binding affinities with experimental IC₅₀ values .

Q. How to resolve contradictions in reported bioactivity data across studies?

  • Methodological Answer :
  • Strain-Specific Variability : Test against a broader panel of strains (e.g., Pseudomonas aeruginosa ATCC 27853 vs. NCTC 6749) to account for resistance mechanisms.
  • Assay Standardization : Use CLSI guidelines for MIC determination and include positive controls (e.g., AZT for antivirals).
  • Data Normalization : Express activity as % inhibition relative to vehicle controls and apply statistical models (ANOVA with post-hoc tests) .

Q. What methodologies assess the environmental persistence and ecotoxicological effects of this compound?

  • Methodological Answer :
  • Environmental Fate Studies :
  • Hydrolysis/Photolysis : OECD 111/316 guidelines under varying pH/UV conditions.
  • Soil/Water Partitioning : Use shake-flask methods to determine log Kow and log Koc.
  • Ecotoxicology :
  • Aquatic Toxicity : Daphnia magna acute immobilization test (OECD 202).
  • Microbial Degradation : ISO 14592 for biodegradability in activated sludge .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.